![molecular formula C9H13ClN6O5 B048745 1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea CAS No. 113739-44-9](/img/structure/B48745.png)
1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea, commonly known as CENU, is a nitrosourea compound that has been extensively studied for its potential use in cancer treatment. CENU is a highly reactive alkylating agent that is capable of inducing DNA damage in cancer cells, leading to cell death.
Mechanism Of Action
CENU is a highly reactive alkylating agent that is capable of inducing DNA damage in cancer cells. The mechanism of action of CENU involves the formation of covalent bonds between the CENU molecule and the DNA molecule in cancer cells. This results in the formation of DNA adducts, which interfere with DNA replication and transcription, ultimately leading to cell death.
Biochemical And Physiological Effects
The biochemical and physiological effects of CENU are complex and depend on a variety of factors, including the dose, route of administration, and the type of cancer being treated. CENU has been shown to cause DNA damage and induce apoptosis in cancer cells. In addition, CENU has been shown to affect a variety of cellular processes, including cell cycle progression, signal transduction, and gene expression.
Advantages And Limitations For Lab Experiments
CENU has several advantages for use in lab experiments. It is a highly reactive compound that can induce DNA damage in cancer cells at low doses. In addition, CENU has been shown to be effective against a wide range of cancer types, making it a useful tool for studying cancer biology. However, CENU also has several limitations. It is a highly toxic compound that requires careful handling and disposal. In addition, CENU can cause DNA damage in normal cells, leading to potential side effects.
Future Directions
There are several future directions for research on CENU. One area of research is the development of new analogs of CENU that are more potent and less toxic than the original compound. Another area of research is the development of new methods for delivering CENU to cancer cells, such as targeted drug delivery systems. In addition, research is needed to better understand the mechanism of action of CENU and its interactions with other chemotherapy drugs. Finally, research is needed to determine the long-term effects of CENU treatment on cancer patients.
Synthesis Methods
The synthesis of CENU involves the reaction of 1-(2-chloroethyl)-3-nitroso-urea with 2-nitroimidazole-1-ethanol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of CENU. The synthesis of CENU is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
Scientific Research Applications
CENU has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer types, including brain tumors, lung cancer, and breast cancer. CENU is particularly effective against tumors that are resistant to other forms of chemotherapy. In addition, CENU has been shown to have a synergistic effect when used in combination with other chemotherapy drugs.
properties
CAS RN |
113739-44-9 |
|---|---|
Product Name |
1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea |
Molecular Formula |
C9H13ClN6O5 |
Molecular Weight |
320.69 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea |
InChI |
InChI=1S/C9H13ClN6O5/c10-1-3-15(13-19)9(18)12-5-7(17)6-14-4-2-11-8(14)16(20)21/h2,4,7,17H,1,3,5-6H2,(H,12,18) |
InChI Key |
ZTORIAQXOHCLRD-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(CNC(=O)N(CCCl)N=O)O |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(CNC(=O)N(CCCl)N=O)O |
synonyms |
I 278 I-278 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide](/img/structure/B48664.png)
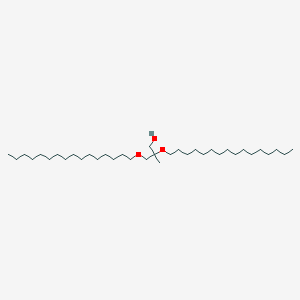
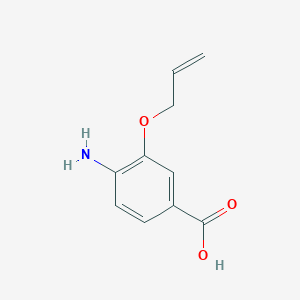
![2-Ethyl-5-methoxybicyclo[2.2.1]heptane](/img/structure/B48673.png)
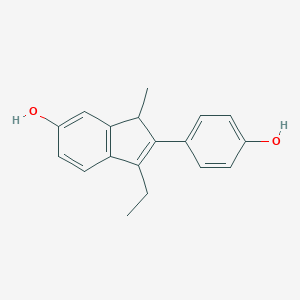
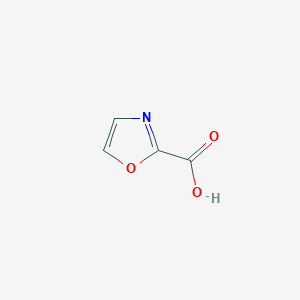
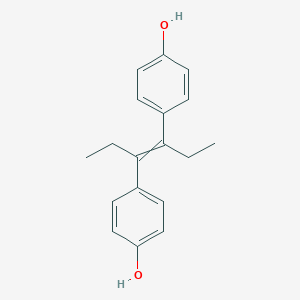
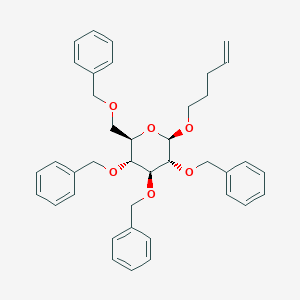
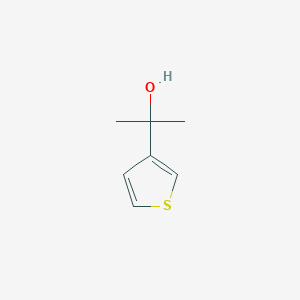
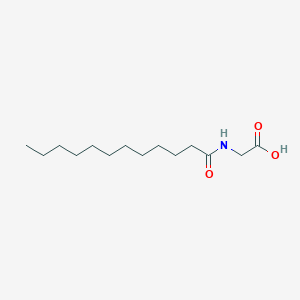
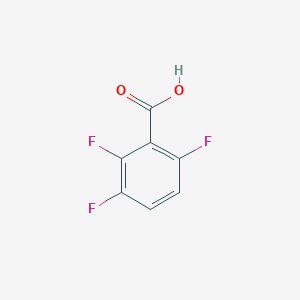
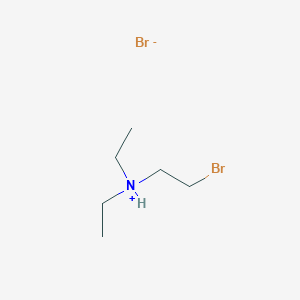
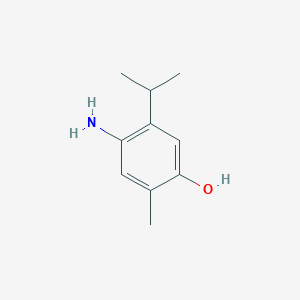
![4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B48691.png)